Aloradine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

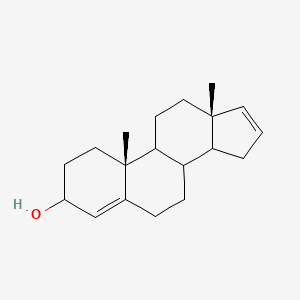

Structure

3D Structure

Properties

Molecular Formula |

C19H28O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(10R,13R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

NYVFCEPOUVGTNP-DGGYFRSASA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC=C2)CCC4=CC(CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Loratadine at the Histamine H1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions and pharmacological effects of loratadine at the histamine H1 receptor (H1R). Loratadine, a widely used second-generation antihistamine, exerts its therapeutic effects through a sophisticated mechanism of action that goes beyond simple receptor blockade. This document details its binding characteristics, its role as an inverse agonist, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these properties.

Loratadine and its Active Metabolite: Binding Affinity at the H1 Receptor

Loratadine is a prodrug that undergoes rapid first-pass metabolism in the liver to its major active metabolite, desloratadine (descarboethoxyloratadine).[1] Both compounds are potent and selective binders to the H1 receptor. Desloratadine, however, exhibits a significantly higher binding affinity than the parent compound.[2][3] The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. The table below summarizes the Ki values for loratadine and desloratadine at the human H1 receptor from various in vitro studies.

| Compound | Receptor | Assay Type | Ligand | Ki (nM) | Cell Line/Tissue Source |

| Loratadine | Human Histamine H1 | Radioligand Binding | [3H]Pyrilamine | 20 | DrugMatrix in vitro data |

| Human Histamine H1 | Radioligand Binding | Not Specified | 27 | Various | |

| Human Histamine H1 | Radioligand Binding | [3H]Pyrilamine | 37 | CHO cells | |

| Desloratadine | Human Histamine H1 | Radioligand Binding | Not Specified | 0.4 | Various |

| Human Histamine H1 | Functional Assay (Antagonist) | Not Specified | 51 (IC50) | Human Histamine H1 Receptor |

Inverse Agonism: A Key Feature of Loratadine's Action

The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in an equilibrium between an inactive (R) and an active (R) conformation. Some H1 receptors exhibit constitutive activity, meaning they can spontaneously adopt the active R state and initiate signaling even in the absence of an agonist like histamine.[4][5]

Loratadine and desloratadine are not neutral antagonists that simply block histamine binding. Instead, they function as inverse agonists .[6][7] They preferentially bind to and stabilize the inactive conformation (R) of the H1 receptor, shifting the equilibrium away from the active state (R*). This action has two key consequences:

-

Antagonism of histamine-induced activity: By stabilizing the inactive state, loratadine effectively prevents histamine from binding and activating the receptor, thus blocking the allergic response.

-

Reduction of constitutive receptor activity: Loratadine actively reduces the basal, histamine-independent signaling of the H1 receptor, which may contribute to its anti-inflammatory effects beyond simple histamine blockade.[4]

Experimental evidence for the inverse agonism of loratadine comes from studies showing its ability to reduce the agonist-independent basal levels of second messengers like inositol trisphosphate in cells overexpressing the human H1 receptor.[4]

H1 Receptor Signaling Pathway Modulation

The H1 receptor primarily signals through the Gq/11 family of G-proteins.[8] Histamine binding activates this pathway, leading to the classic symptoms of an allergic reaction. Loratadine, by stabilizing the inactive state of the H1 receptor, prevents the initiation of this cascade.

The key steps in the H1 receptor signaling pathway are:

-

Histamine Binding: Histamine binds to the H1 receptor, causing a conformational change.

-

Gq/11 Activation: The activated receptor stimulates the Gq/11 protein.

-

Phospholipase C (PLC) Activation: Gq/11 activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG and increased intracellular Ca2+ activate PKC.

-

Cellular Response: These signaling events lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB.[8]

Loratadine's action as an inverse agonist effectively halts this pathway at its inception by preventing the initial receptor activation.

Experimental Protocols

The characterization of loratadine's mechanism of action relies on a suite of in vitro and in vivo experimental models.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of loratadine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Principle: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) is incubated with a preparation of cell membranes expressing the H1 receptor in the presence of varying concentrations of unlabeled loratadine. The amount of bound radioactivity is inversely proportional to the affinity of loratadine for the receptor.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).[9]

-

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[9]

-

Test Compound: Loratadine.

-

Non-labeled Ligand (for non-specific binding): Mianserin or unlabeled mepyramine.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).[9]

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of loratadine in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]mepyramine), non-specific binding (membranes + [3H]mepyramine + high concentration of non-labeled ligand), and competition binding (membranes + [3H]mepyramine + varying concentrations of loratadine).[9]

-

Incubate the plate to allow binding to reach equilibrium (e.g., 4 hours at 25°C).[10]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of loratadine to generate a competition curve.

-

Determine the IC50 value (the concentration of loratadine that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][11]

-

This assay measures the ability of loratadine to inhibit the histamine-induced increase in intracellular calcium, providing a functional measure of its antagonist/inverse agonist activity.

-

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with histamine, intracellular calcium levels rise, leading to an increase in fluorescence. The inhibitory effect of loratadine is quantified by the reduction in this fluorescence signal.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and incubate overnight.[13]

-

Load the cells with Fluo-4 AM dye-loading solution for approximately 1 hour at 37°C.[13]

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of loratadine.

-

Measure baseline fluorescence in the plate reader.

-

Inject histamine into the wells to stimulate the H1 receptor and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data as a percentage of the control response (histamine alone).

-

Plot the percentage of inhibition against the log concentration of loratadine.

-

Determine the IC50 value using non-linear regression. To demonstrate inverse agonism, loratadine would be added alone to cells with constitutive H1R activity, and a decrease in basal fluorescence would be measured.

-

In Vivo Models

In vivo models are crucial for assessing the antihistaminic and antiallergic efficacy of loratadine in a whole-organism context.

This model assesses the ability of a compound to protect against histamine-induced airway constriction.

-

Procedure:

-

Guinea pigs are exposed to a histamine aerosol (e.g., 0.2% histamine dihydrochloride) in a closed chamber.[14]

-

The time until the onset of pre-convulsive dyspnea (PCD) is recorded as the baseline.[14]

-

The animals are treated with the test compound (loratadine) or vehicle.

-

After a set period, the animals are re-challenged with the histamine aerosol, and the time to PCD is recorded again.

-

The percentage of protection is calculated based on the increase in the time to PCD compared to the baseline and vehicle-treated controls.[14]

-

This model evaluates the effect of a compound on an IgE-mediated allergic reaction in the skin.

-

Procedure:

-

Rats are passively sensitized by an intradermal injection of anti-ovalbumin IgE serum into the dorsal skin.[15]

-

After a latent period (e.g., 16-24 hours), the animals are treated with loratadine or vehicle.[15][16]

-

The animals are then challenged intravenously with the ovalbumin antigen mixed with Evans blue dye.[15]

-

The antigen-IgE interaction on mast cells triggers the release of histamine, leading to increased vascular permeability and leakage of the Evans blue dye into the surrounding tissue, forming a wheal.

-

The size of the wheal or the amount of extracted dye is measured to quantify the allergic reaction.[15][16]

-

The efficacy of loratadine is determined by its ability to reduce the size of the wheal or dye extravasation compared to the vehicle control.

-

Conclusion

Loratadine's mechanism of action at the histamine H1 receptor is a multifaceted process characterized by high-affinity binding and, most notably, inverse agonism. Its ability to not only block histamine-induced signaling but also to reduce the constitutive activity of the H1 receptor underscores its efficacy as a second-generation antihistamine. The experimental protocols detailed in this guide provide the framework for the continued investigation and characterization of loratadine and the development of novel H1 receptor modulators. A thorough understanding of these molecular and cellular mechanisms is paramount for researchers and professionals in the field of drug discovery and development aiming to create more effective and safer treatments for allergic diseases.

References

- 1. hellobio.com [hellobio.com]

- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. criver.com [criver.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 14. phcog.com [phcog.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. creative-bioarray.com [creative-bioarray.com]

The Pharmacokinetic Profile of Loratadine in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine is a widely used second-generation antihistamine valued for its non-sedating properties in the treatment of allergic rhinitis and urticaria. A thorough understanding of its pharmacokinetic profile is crucial for optimal clinical use and further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of loratadine and its primary active metabolite, desloratadine, in humans. Key pharmacokinetic parameters are summarized in detailed tables, and experimental methodologies from pivotal studies are described. Visual representations of the metabolic pathway and a typical pharmacokinetic study workflow are provided using Graphviz to facilitate a deeper understanding of the processes involved.

Introduction

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity.[1] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[2] Following oral administration, loratadine undergoes rapid and extensive first-pass metabolism to form its major active metabolite, descarboethoxyloratadine (desloratadine).[3][4] Desloratadine is also a potent H1-receptor antagonist and is largely responsible for the clinical efficacy of loratadine.[4] This guide delves into the critical pharmacokinetic characteristics of both loratadine and desloratadine in humans.

Absorption and Bioavailability

Loratadine is rapidly absorbed from the gastrointestinal tract following oral administration.[4] The absolute bioavailability of loratadine is approximately 40%, a figure attributed to extensive first-pass metabolism.[5]

The presence of food can influence the absorption of loratadine. In a single-dose study, a high-fat meal increased the systemic bioavailability (AUC) of loratadine by about 40% and that of desloratadine by approximately 15%.[6] The time to reach peak plasma concentration (Tmax) for both compounds was also delayed by about one hour when administered with food.[6]

Distribution

Loratadine is extensively bound to plasma proteins, with a binding percentage of 97-99%.[4] Its active metabolite, desloratadine, is also protein-bound, but to a lesser extent (73-76%).[4] The volume of distribution for loratadine is large, indicating significant distribution into tissues.

Metabolism

Loratadine is almost completely metabolized in the liver before reaching systemic circulation.[4] The primary metabolic pathway is N-dealkylation to form desloratadine. This conversion is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2D6 being the major contributors.[7] Other CYP enzymes, including CYP1A1 and CYP2C19, play a lesser role.[7] Desloratadine is then further metabolized, primarily through hydroxylation and subsequent glucuronidation.

Metabolic pathway of loratadine in humans.

Excretion

Loratadine and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 40% of a dose is excreted as conjugated metabolites in the urine, and a similar amount is excreted in the feces over a 10-day period.[1][4]

Pharmacokinetic Parameters

The pharmacokinetic parameters of loratadine and desloratadine have been well-characterized in numerous studies involving healthy human volunteers. The following tables summarize key single-dose and steady-state pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy Adults

| Parameter | Loratadine | Desloratadine | Reference |

| Cmax (ng/mL) | 4.7 (10 mg dose) | 4.0 (10 mg dose) | [8] |

| 10.8 (20 mg dose) | 9.9 (20 mg dose) | [8] | |

| 26.1 (40 mg dose) | 16.0 (40 mg dose) | [8] | |

| Tmax (hours) | 1.0 - 1.5 | 1.5 - 3.7 | [8] |

| AUC (ng·hr/mL) | Varies with dose | Varies with dose | [8] |

| Half-life (hours) | 7.8 - 11.0 | 17 - 24 | [8] |

| Bioavailability (%) | ~40 | - | [5] |

| Protein Binding (%) | 97 - 99 | 73 - 76 | [4] |

Table 2: Steady-State Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy Adults (10 mg once daily for 10 days)

| Parameter | Loratadine | Desloratadine | Reference |

| Cmax (ng/mL) | 4.73 | - | [7] |

| Tmax (hours) | 1.3 | 2.5 | [6] |

| AUC (ng·hr/mL) | 24.1 | - | [7] |

| Half-life (hours) | ~8.4 (range 3-20) | ~28 (range 9-92) | [7] |

Experimental Protocols

The determination of loratadine and desloratadine pharmacokinetic parameters typically involves clinical studies with healthy volunteers and subsequent bioanalytical analysis of plasma samples.

Study Design

Pharmacokinetic studies of loratadine often employ a randomized, single-dose, two-treatment, two-period crossover design, particularly for bioequivalence assessments.[9] A washout period of at least 14 days is typically implemented between treatment periods to ensure complete elimination of the drug from the previous phase.[10] Studies are often conducted under fasting conditions, although food-effect studies are also performed.[10]

Subject Population

Study participants are generally healthy adult male and non-pregnant, non-lactating female volunteers.[9] Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and hypersensitivity to loratadine or other antihistamines.[1]

Blood Sampling

Following drug administration, serial blood samples are collected at predetermined time points. A typical sampling schedule might include pre-dose (0 hour) and post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours.[10] Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method

The quantification of loratadine and desloratadine in human plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][11]

-

Sample Preparation: A common technique for extracting the analytes from plasma is solid-phase extraction or liquid-liquid extraction.[3][12]

-

Chromatographic Separation: Separation is typically achieved on a C18 or a cyano column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[3][11]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The precursor to product ion transitions monitored are specific for loratadine, desloratadine, and the internal standard.[3] For example, a common transition for loratadine is m/z 383→337.[9]

A typical workflow for a human pharmacokinetic study of loratadine.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental methods.[7] Statistical analyses, often involving analysis of variance (ANOVA), are performed on log-transformed Cmax and AUC values to assess bioequivalence or other study endpoints.[9]

Conclusion

Loratadine exhibits a well-defined pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism to the active metabolite desloratadine, high protein binding, and elimination through both renal and fecal routes. The long half-life of desloratadine contributes significantly to the once-daily dosing regimen of loratadine. The methodologies for assessing loratadine's pharmacokinetics are robust and well-established, relying on sensitive and specific bioanalytical techniques. This comprehensive understanding of loratadine's pharmacokinetics is essential for its effective and safe use in clinical practice and provides a solid foundation for future research and development in the field of antihistamines.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 7. A retrospective, open-label analysis of the population pharmacokinetics of a single 10-mg dose of loratadine in healthy white Jordanian male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. graphyonline.com [graphyonline.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of Loratadine

Introduction

Loratadine, sold under the brand name Claritin among others, is a potent, long-acting, second-generation tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H₁ receptors.[1] It was developed to provide relief from allergic symptoms without the significant sedative side effects associated with first-generation antihistamines.[2] This is because it does not cross the blood-brain barrier to a significant extent.[] This technical guide provides a comprehensive overview of the discovery, development, core mechanism of action, and principal synthetic pathways of the loratadine compound. It includes detailed experimental protocols for its evaluation and quantitative data to support research and development efforts.

Discovery and Development

The quest for a non-sedating antihistamine led researchers at Schering-Plough to develop loratadine in the 1980s.[2] The drug was patented in 1980 and 1981 and first came to market in 1993.[1][4][5] It was developed as an alternative to existing antihistamines that were known to cause drowsiness.[2]

The U.S. Food and Drug Administration (FDA) had already approved a competitor's non-sedating antihistamine, terfenadine, which initially placed loratadine at a lower priority.[1] However, terfenadine was later withdrawn from the market due to reports of serious ventricular arrhythmias.[1] Loratadine received FDA approval in 1993.[1][2] Initially a prescription medication, its patent expiration led to its approval for over-the-counter (OTC) sale in the United States in 2002, significantly increasing its accessibility.[1][2]

Mechanism of Action

Loratadine's primary mechanism of action is as a selective antagonist of peripheral histamine H1 receptors.[6] By binding to these receptors on cells such as vascular endothelial cells and respiratory smooth muscle cells, it competitively blocks histamine from binding, thereby mitigating allergic symptoms like sneezing, itching, and rhinorrhea.[][7] Upon oral administration, loratadine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), into its major active metabolite, desloratadine.[6] Desloratadine is largely responsible for the antihistaminergic effects.[1]

Beyond its antihistaminergic activity, loratadine exhibits anti-inflammatory properties independent of the H1 receptor.[1] These effects are mediated through the suppression of the NF-κB and AP-1 signaling pathways, which in turn regulates the release of pro-inflammatory cytokines and chemokines.[1][8]

Loratadine's dual mechanism: H1 receptor blockade and anti-inflammatory action.

Pharmacological Profile

Loratadine is characterized by rapid absorption and a long duration of action, allowing for once-daily dosing.[6][7] Its extensive metabolism results in an active metabolite with a significantly longer half-life.

Table 1: Pharmacokinetic Properties of Loratadine and Desloratadine

| Parameter | Loratadine | Desloratadine (Active Metabolite) | Reference |

| Time to Peak (Tmax) | 1-2 hours | ~3 hours | [7] |

| Half-life (t½) | ~8 hours (range 3-20) | ~28 hours (range 9-92) | [5][9] |

| Plasma Protein Binding | 97-99% | 73-76% | [1] |

| Metabolism | Hepatic (CYP3A4, CYP2D6) | - | [6][9] |

| Excretion | Urine and Feces | Urine and Feces | [6][7] |

Table 2: Pharmacodynamic Properties

| Parameter | Value | Reference |

| Receptor Target | Histamine H₁ Receptor | [1] |

| Binding Affinity (Ki) | ~30 nM (Potency is lower than its metabolite, desloratadine at 0.4 nM) | [1] |

| Onset of Action | 1-3 hours | [9] |

| Peak Effect | 8-12 hours | [9] |

| Clinical Efficacy | Effective in allergic rhinitis and chronic urticaria | [][10] |

Chemical Synthesis

The industrial production of loratadine is primarily achieved through two major synthetic routes. The most common pathway proceeds through a key tricyclic ketone intermediate, while an alternative utilizes a McMurry coupling reaction.[11]

Synthesis via Tricyclic Ketone Intermediate

This widely used route begins with 2-cyano-3-methylpyridine and involves the construction of the tricyclic core, followed by the attachment of the piperidine ring via a Grignard reaction and subsequent dehydration.[11][12] The final step involves reacting the intermediate with ethyl chloroformate.[13]

Key steps in the synthesis of Loratadine via the tricyclic ketone route.

Detailed Protocol: Final Step - Synthesis of Loratadine from N-methylated Precursor

This protocol describes the conversion of the N-methylated precursor to loratadine.

Materials:

-

8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[6][11]cyclohepta[1,2-b]pyridine (N-methylated precursor)

-

Ethyl chloroformate

-

Diisopropylethylamine (DIPEA)

-

Toluene

-

Water

-

Hydrochloric acid

-

Isopropyl ether

-

Acetonitrile

Procedure:

-

A mixture of the N-methylated precursor (1.0 kg) and diisopropylethylamine (0.074 kg) is prepared in toluene (6 L) under a nitrogen atmosphere.[13]

-

Ethyl chloroformate (0.775 kg) is added slowly to the mixture while maintaining the temperature at 60-65°C.[13]

-

The reaction is stirred for 1-2 hours at 70-75°C.[13]

-

After completion, the reaction mixture is cooled to room temperature, and water (5.0 L) is added.[13]

-

The pH of the mixture is adjusted to 5.0-5.5 with hydrochloric acid.[13]

-

The organic phase is separated, washed with water, and the solvent is removed under reduced pressure.[13]

-

The resulting residue is purified first in isopropyl ether and then by crystallization from acetonitrile to yield loratadine with >99% purity.[13]

Key Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive)

This assay determines the binding affinity of loratadine to the H1 receptor by measuring its ability to displace a radiolabeled ligand.[14]

Materials:

-

Cell membranes expressing human histamine H1 receptor (e.g., from HEK293 cells).[14]

-

Loratadine (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[14]

-

Glass fiber filters (e.g., Whatman GF/B).[14]

-

Scintillation fluid and counter.[14]

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of loratadine in the assay buffer.[14][15]

-

Include controls for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known H1 antagonist, e.g., diphenhydramine).[15]

-

Incubate the plate at room temperature (e.g., for 60 minutes) to allow the binding to reach equilibrium.[15]

-

Terminate the reaction by rapid filtration through the glass fiber filters to separate bound and unbound radioligand.[14]

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]

-

Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of loratadine that inhibits 50% of specific binding) is determined using non-linear regression analysis.[14]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory effects of loratadine by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[15]

Materials:

-

RAW264.7 murine macrophage cells.[15]

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.[15]

-

LPS from E. coli.[15]

-

Loratadine.

-

Griess Reagent.[15]

Procedure:

-

Culture RAW264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.[15]

-

Seed the cells in a 96-well plate and allow them to adhere overnight.[15]

-

Pre-treat the cells with various concentrations of loratadine (e.g., 20-40 µM) or a vehicle control (e.g., DMSO) for 1 hour.[15][16]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[15]

-

After incubation, collect the cell culture supernatant.[15]

-

Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.[15]

-

Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance compared to the LPS-only treated group indicates inhibition of NO production.[15]

In Vivo Efficacy Study: Allergic Rhinitis Model

This model evaluates the ability of loratadine to alleviate symptoms of allergic rhinitis in animals.[8]

Workflow for a comparative in vivo study of antihistamine efficacy.

Procedure:

-

Sensitization: Sensitize animals (e.g., guinea pigs or mice) with an allergen such as ovalbumin to induce an immune response.[8]

-

Treatment: Randomize animals into treatment groups. Administer the test compound (loratadine at various doses, e.g., 10 mg/kg), a vehicle control, and a positive control orally or intraperitoneally before the allergen challenge.[8][17]

-

Allergen Challenge: After a sensitization period, challenge the animals with the same allergen via intranasal administration to induce an allergic reaction.[8]

-

Endpoint Measurement:

-

Symptom Scoring: Observe and score the frequency of sneezing and the severity of nasal rubbing for a defined period post-challenge.[8]

-

Inflammatory Markers: Collect nasal lavage fluid to measure levels of histamine and pro-inflammatory cytokines.[17]

-

Histological Analysis: Collect nasal tissues for histological examination to assess inflammatory cell infiltration and edema.[8]

-

-

Data Analysis: Compare the symptom scores and inflammatory markers between the loratadine-treated groups and the control groups to determine efficacy.

Conclusion

Loratadine stands as a landmark in allergy treatment, representing a successful effort to develop a non-sedating antihistamine. Its dual mechanism of H1 receptor antagonism and anti-inflammatory action provides effective relief from a range of allergic symptoms. The well-established synthetic routes allow for efficient and high-purity production. The experimental protocols detailed in this guide provide a framework for the continued study and development of loratadine and novel antihistamine compounds.

References

- 1. Loratadine - Wikipedia [en.wikipedia.org]

- 2. thymeandseasonnaturalmarket.com [thymeandseasonnaturalmarket.com]

- 4. Loratadine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. drpress.org [drpress.org]

- 13. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [mdpi.com]

- 17. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Loratadine to its Active Metabolite, Desloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic conversion of the second-generation antihistamine, loratadine, to its pharmacologically active metabolite, desloratadine (descarboethoxyloratadine). The primary focus is on the enzymatic processes, reaction kinetics, and the experimental methodologies employed to elucidate this critical biotransformation. Loratadine undergoes extensive first-pass metabolism, predominantly in the liver, where cytochrome P450 (CYP) enzymes play a pivotal role. This document consolidates quantitative data from key studies, details experimental protocols for in vitro analysis, and presents visual representations of the metabolic pathway and experimental workflows to support research and development in this area.

Introduction

Loratadine is a widely used, non-sedating antihistamine that exerts its therapeutic effect primarily through its active metabolite, desloratadine.[1] The conversion of loratadine to desloratadine is a crucial step in its mechanism of action. Understanding the enzymes involved and the kinetics of this metabolic process is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new drug entities. This guide serves as a technical resource, compiling key data and methodologies for professionals in the field.

Enzymatic Basis of Desloratadine Formation

The metabolic conversion of loratadine to desloratadine is primarily mediated by the cytochrome P450 superfamily of enzymes located in the liver.

Major Contributing Cytochrome P450 Isoforms

Extensive research has identified CYP3A4 and CYP2D6 as the principal enzymes responsible for the metabolism of loratadine to desloratadine in human liver microsomes.[2][3] While both enzymes contribute, the relative abundance of CYP3A4 in the human liver suggests it plays a major role, estimated to be around 70% of the metabolic activity.[4] In situations where CYP3A4 activity is inhibited, CYP2D6 can compensate for the metabolism of loratadine to desloratadine.[2]

Minor Contributing Cytochrome P450 Isoforms

In addition to the primary enzymes, other CYP isoforms have been shown to contribute to a lesser extent to the formation of desloratadine. These include CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 .[4][5] The contribution of CYP2C19 to the formation of the major circulating metabolite, desloratadine, appears to be minor based on inhibition and correlation studies.[5]

Quantitative Analysis of Desloratadine Formation

The kinetics of loratadine metabolism have been characterized in vitro using human liver microsomes and recombinant human CYP enzymes. The following tables summarize the key quantitative data from these studies.

Table 1: Michaelis-Menten Kinetic Parameters for Desloratadine Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 25.20 | [6] |

| Vmax (pmol/min/mg protein) | 486.98 | [6] |

Table 2: Kinetic Parameters for Loratadine Metabolism by Recombinant Human CYP Isoforms

| Enzyme | Parameter | Value | Unit | Reference |

| CYP3A4 | ||||

| Km (Loratadine Disappearance) | Not Reported | |||

| Vmax (Loratadine Disappearance) | Not Reported | |||

| Intrinsic Clearance (Vmax/Km) (Loratadine Disappearance) | 135.7 | μl/min/mg protein | [6] | |

| Km (Desloratadine Formation) | Not Reported | |||

| Vmax (Desloratadine Formation) | Not Reported | |||

| Intrinsic Clearance (Vmax/Km) (Desloratadine Formation) | 12.25 | μl/min/mg protein | [6] | |

| Formation Rate of Desloratadine | 135 | pmol/min/nmol P450 | [2] | |

| CYP2D6 | ||||

| Km (Loratadine Disappearance) | Not Reported | |||

| Vmax (Loratadine Disappearance) | Not Reported | |||

| Intrinsic Clearance (Vmax/Km) (Loratadine Disappearance) | 15.45 | μl/min/mg protein | [6] | |

| Km (Desloratadine Formation) | Not Reported | |||

| Vmax (Desloratadine Formation) | Not Reported | |||

| Intrinsic Clearance (Vmax/Km) (Desloratadine Formation) | 5 | μl/min/mg protein | [6] | |

| Formation Rate of Desloratadine | 633 | pmol/min/nmol P450 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to study the formation of desloratadine from loratadine.

In Vitro Metabolism of Loratadine using Human Liver Microsomes

This protocol is designed to determine the kinetics of desloratadine formation in a pooled human liver microsome system.

Materials:

-

Pooled human liver microsomes (HLM)

-

Loratadine

-

Desloratadine standard

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS/MS detection

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (e.g., 0.2 mg/mL), and varying concentrations of loratadine (e.g., 0-50 μM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis.

-

Quantification: Quantify the amount of desloratadine formed using a validated HPLC or LC-MS/MS method with a standard curve of desloratadine.

CYP Isoform Phenotyping using Chemical Inhibitors

This protocol is used to identify the specific CYP isoforms responsible for loratadine metabolism.

Materials:

-

Same materials as in Protocol 4.1.

-

Specific CYP inhibitors:

-

Ketoconazole (for CYP3A4)

-

Quinidine (for CYP2D6)

-

Procedure:

-

Incubation with Inhibitors: Prepare incubation mixtures as described in Protocol 4.1, but with the addition of a specific CYP inhibitor at a concentration known to be selective (e.g., 2 µM ketoconazole or 10 µM quinidine).[6] A control incubation without the inhibitor should be run in parallel.

-

Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding loratadine.

-

Metabolism Assay: Proceed with the incubation and analysis as described in Protocol 4.1.

-

Data Analysis: Compare the rate of desloratadine formation in the presence and absence of the inhibitor to determine the percent inhibition and infer the contribution of the specific CYP isoform.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This is a general HPLC method for the separation and quantification of loratadine and desloratadine.

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH. An example mobile phase is Methanol: 0.025M KH2PO4 adjusted to pH 3.5 (85:15, v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of approximately 248 nm.[7][8]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of loratadine and desloratadine of known concentrations in the mobile phase or a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Injection: Inject the supernatant from the in vitro metabolism assay samples.

-

Quantification: Determine the concentration of desloratadine in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway and experimental workflows described in this guide.

Caption: Metabolic pathway of loratadine to desloratadine.

Caption: In vitro loratadine metabolism experimental workflow.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 8. bch.ro [bch.ro]

An In-depth Technical Guide to the In Vitro Anti-Inflammatory Properties of Loratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely recognized second-generation antihistamine, has demonstrated significant anti-inflammatory properties in preclinical research that are independent of its histamine H1 receptor antagonism.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying loratadine's anti-inflammatory effects, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key assays are included to facilitate further investigation and development. The accumulated evidence suggests loratadine's potential as a repurposed therapeutic agent for a range of inflammatory conditions.[1]

Introduction

Loratadine is a tricyclic antihistamine that functions as a selective inverse agonist of peripheral histamine H1 receptors.[2] While its efficacy in managing allergic conditions is well-established, a substantial body of evidence from in vitro studies reveals direct anti-inflammatory activities.[1][3][4][5] These properties are not a consequence of its antihistaminic action but stem from its ability to modulate critical inflammatory signaling pathways.[1] This guide synthesizes the current understanding of these mechanisms, presenting quantitative efficacy data and the methodologies used to obtain them.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Loratadine's primary anti-inflammatory effects are mediated through the suppression of two pivotal signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways are central regulators of genes that promote inflammation.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Loratadine has been shown to inhibit the NF-κB pathway by specifically targeting the upstream kinases Syk and Src.[1][6][7] By binding to these proteins, loratadine prevents the subsequent phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, thereby diminishing the expression of its target genes.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Loratadine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Loratadine's Binding Affinity for Peripheral Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of loratadine for peripheral histamine H1 receptors. Loratadine is a widely used second-generation antihistamine that effectively alleviates allergy symptoms by selectively blocking these receptors.[1] Its therapeutic efficacy is rooted in its high affinity for peripheral H1 receptors and its limited ability to cross the blood-brain barrier, which accounts for its non-sedating profile.[1][2] This document details the quantitative binding data, experimental methodologies used to determine these values, and the underlying signaling pathways.

Quantitative Binding Affinity Data

Loratadine and its primary active metabolite, desloratadine, are potent antagonists of the histamine H1 receptor. Desloratadine, in particular, exhibits a significantly higher binding affinity for the H1 receptor compared to the parent compound, loratadine.[3][4] The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized below. A lower value indicates a higher binding affinity.

| Compound | Receptor Target | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Loratadine | Human Histamine H1 | Radioligand Binding | Ki | 20 - 37 | CHO / DrugMatrix | [3H]Pyrilamine |

| Loratadine | Human Histamine H1 | Functional Assay | IC50 | 290 | Not Specified | N/A |

| Desloratadine | Human Histamine H1 | Radioligand Binding | pKi: 9.1 (Ki ≈ 0.8 nM) | HEK293T | [3H]Mepyramine | |

| Desloratadine | Human Histamine H1 | Radioligand Binding | pKi: 8.8–10 | Not Specified | Not Specified |

Data compiled from multiple sources.[5][6]

Histamine H1 Receptor Signaling and Loratadine's Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7] Upon binding of histamine, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This cascade leads to the classic allergic responses, such as smooth muscle contraction and increased vascular permeability.[8][9]

Loratadine acts as a competitive antagonist and an inverse agonist at the H1 receptor.[10][11] As a competitive antagonist, it binds to the receptor and blocks histamine from binding, thereby preventing the initiation of the signaling cascade.[10] As an inverse agonist, it stabilizes the receptor in an inactive conformation, reducing even the basal level of receptor activity.[12]

References

- 1. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. scilit.com [scilit.com]

The Cytochrome P450-Mediated Metabolism of Loratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This process is critical to the drug's pharmacokinetic profile and the formation of its pharmacologically active major metabolite, desloratadine (descarboethoxyloratadine). Understanding the nuances of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding further drug development. This technical guide provides an in-depth analysis of the CYP-mediated metabolism of loratadine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic pathways and experimental workflows.

Introduction

Loratadine is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1] Its clinical efficacy is largely attributed to its extensive biotransformation in the liver into desloratadine (DL), a potent and active metabolite.[2] This metabolic activation is predominantly catalyzed by isoforms of the cytochrome P450 enzyme superfamily. While multiple CYPs have been implicated, CYP3A4 and CYP2D6 are recognized as the principal enzymes responsible for this conversion.[2][3] The significant role of these enzymes underscores the potential for drug-drug interactions when loratadine is co-administered with inhibitors or inducers of these pathways.[4][5] This guide will dissect the metabolic fate of loratadine, with a focus on the enzymatic kinetics, experimental methodologies used for its characterization, and a visual representation of the involved pathways.

Cytochrome P450 Isoforms Involved in Loratadine Metabolism

The metabolism of loratadine is a complex process involving multiple CYP450 isoforms. While CYP3A4 and CYP2D6 are the primary drivers of its conversion to desloratadine, other isoforms also contribute to a lesser extent.

Primary Metabolizing Enzymes:

-

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 plays a major role in the metabolism of loratadine.[2] Its contribution is estimated to be substantial, potentially around 70%, due to its high abundance and activity.[2]

-

CYP2D6: This enzyme is also a key player in the formation of desloratadine.[2][3] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in loratadine metabolism and plasma concentrations.

Other Contributing Enzymes:

Studies have demonstrated that other CYP isoforms can also metabolize loratadine, although their overall contribution is considered minor compared to CYP3A4 and CYP2D6. These include:

The involvement of this array of enzymes highlights the robustness of loratadine's metabolic clearance, but also the intricate network that can be influenced by various genetic and environmental factors.

Quantitative Data on Loratadine Metabolism

The kinetics of loratadine metabolism have been investigated using various in vitro systems. The following tables summarize the key quantitative parameters that define the interactions between loratadine and the primary metabolizing CYP enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for Loratadine Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Loratadine Disappearance | ||

| Km (μM) | 18.20 | [6] |

| Vmax (pmol/min/mg) | 2169 | [6] |

| Desloratadine Formation | ||

| Km (μM) | 25.20 | [6] |

| Vmax (pmol/min/mg) | 486.98 | [6] |

Table 2: Formation Rates of Desloratadine by Recombinant Human CYP Isoforms

| CYP Isoform | Formation Rate (pmol/min/nmol P450) | Reference |

| CYP3A4 | 135 | [2][7] |

| CYP2D6 | 633 | [2][7] |

Table 3: Intrinsic Clearance (Vmax/Km) of Loratadine by Recombinant Human CYP Isoforms

| CYP Isoform | Clearance (μl/min/mg protein) | Reference |

| Loratadine Disappearance | ||

| CYP3A4 | 135.7 | [6] |

| CYP2D6 | 15.45 | [6] |

| Desloratadine Formation | ||

| CYP3A4 | 12.25 | [6] |

| CYP2D6 | 5 | [6] |

Table 4: Inhibition of Loratadine Metabolism

| Inhibitor | Target Enzyme | Inhibition Parameter | Concentration | % Inhibition | Reference |

| Ketoconazole | CYP3A4 | - | 2 µM | 26% | [8] |

| Quinidine | CYP2D6 | - | 5 µM | ~20% | [2] |

| Quinidine | CYP2D6 | - | 10 µM | 33.03% | [6] |

| Troleandomycin | CYP3A4 | - | 0.5 µM | 75% | [8] |

| Loratadine | CYP2C19 | IC50 | ~0.76 µM | - | [9] |

| Loratadine | CYP2D6 | IC50 | ~8.1 µM | - | [9] |

Experimental Protocols

The characterization of loratadine metabolism relies on a series of well-established in vitro experimental protocols. These methods allow for the identification of metabolizing enzymes, the determination of kinetic parameters, and the assessment of potential drug-drug interactions.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This is a cornerstone assay for studying hepatic drug metabolism.

Objective: To determine the rate of loratadine metabolism and the formation of its metabolites in a system that contains a comprehensive suite of CYP enzymes.

Methodology:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture contains pooled human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

[3H]-Loratadine or non-labeled loratadine is used as the substrate, typically at concentrations ranging from the low micromolar to encompass the Km value (e.g., 0-50 µM).[6]

-

-

Incubation:

-

The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C.

-

Incubations are carried out for a specified time course (e.g., 0, 10, 30, 60, 120 minutes) to ensure measurement of the initial linear rate of metabolism.[2]

-

-

Termination and Sample Preparation:

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

-

Samples are then centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

-

Analytical Quantification:

Metabolism Studies with cDNA-Expressed Recombinant Human CYP Isoforms

This approach allows for the precise determination of the contribution of individual CYP enzymes to loratadine metabolism.

Objective: To identify which specific CYP isoforms are capable of metabolizing loratadine and to determine the kinetic parameters for each enzyme.

Methodology:

-

Incubation System:

-

Microsomes prepared from insect or yeast cells engineered to express a single human CYP isoform (e.g., CYP3A4, CYP2D6) are used.

-

The incubation mixture is similar to that used for HLM, containing the recombinant enzyme, a NADPH-generating system, and buffer.

-

-

Kinetic Analysis:

-

A range of loratadine concentrations is incubated with each recombinant CYP isoform.

-

The rate of desloratadine formation is measured at each substrate concentration.

-

Michaelis-Menten kinetics are then used to determine the Km and Vmax for each enzyme.

-

Chemical Inhibition Studies

This method uses selective chemical inhibitors to probe the involvement of specific CYP isoforms in loratadine metabolism in HLM.

Objective: To confirm the role of specific CYP enzymes by observing the reduction in loratadine metabolism in the presence of a known inhibitor.

Methodology:

-

Inhibitor Selection:

-

Incubation Procedure:

-

Loratadine is incubated with HLM in the presence and absence of the specific inhibitor.

-

The concentration of the inhibitor should be carefully chosen to ensure selectivity for the target enzyme.

-

-

Data Analysis:

-

The rate of desloratadine formation is compared between the incubations with and without the inhibitor.

-

A significant decrease in the metabolic rate in the presence of the inhibitor provides evidence for the involvement of that specific CYP isoform. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can also be determined.

-

Visualizations

Metabolic Pathway of Loratadine

The following diagram illustrates the primary metabolic pathway of loratadine, including its conversion to desloratadine and subsequent hydroxylation reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loratadine and Ketoconazole Interaction: Important Safety Information | empathia.ai [empathia.ai]

- 4. Evaluation of the pharmacokinetics and electrocardiographic pharmacodynamics of loratadine with concomitant administration of ketoconazole or cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. graphyonline.com [graphyonline.com]

Loratadine's Attenuation of Mast Cell Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of loratadine, a second-generation antihistamine, on the release of histamine from mast cells. Beyond its well-established H1 receptor antagonism, loratadine exhibits direct inhibitory effects on mast cell degranulation, a crucial event in the allergic inflammatory cascade. This document synthesizes quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying cellular signaling pathways.

Core Mechanism of Action: A Dual Approach

Loratadine's efficacy in managing allergic conditions stems from a two-pronged mechanism of action. Primarily, it acts as a potent inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine that has already been released.[1] Secondly, and of significant interest to researchers, loratadine and its active metabolite, desloratadine, directly inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[2][3][4] This mast cell-stabilizing property suggests a broader anti-inflammatory role than simple receptor blockade.[4]

The inhibition of mediator release is not related to H1-receptor antagonism but is thought to involve the modulation of intracellular signaling pathways.[5][6] Evidence points towards an interference with calcium signaling and the suppression of the AP-1 signaling pathway through the inhibition of TAK1.[1][5][7]

Quantitative Analysis of Loratadine's Inhibitory Effects

The inhibitory potency of loratadine and its active metabolite, desloratadine, on histamine and other mediator release has been quantified in various in vitro studies. The following tables summarize key findings, providing a comparative overview of its efficacy under different experimental conditions.

Table 1: Loratadine's IC50 Values for Histamine Release Inhibition

| Cell Type | Stimulus | Loratadine IC50 (µM) | Reference |

| Human Basophils | anti-IgE | 30 | [2][7] |

| Human Basophils | FMLP | 29 | [2] |

| Human Basophils | FMLP | 27 | [7] |

| Human Basophils | Ca2+ Ionophore A23187 | 24 | [2] |

| Human Basophils | Ca2+ Ionophore A23187 | 19 | [7] |

| Canine Skin Mast Cells | Ca2+ Ionophore A23187 | 2.1 ± 0.9 | [8] |

| Canine Skin Mast Cells | Concanavalin A | 4.0 ± 1.3 | [8] |

| Canine Skin Mast Cells | anti-IgE | 1.7 ± 0.5 | [8] |

Table 2: Desloratadine's Inhibition of Mediator Release from Human Mast Cells

| Stimulus | Mediator | Desloratadine Concentration (M) | Percent Inhibition | Reference |

| anti-IgE | Histamine | 10⁻⁴ | 42.6% | [3] |

| Substance P | Histamine | 10⁻⁴ | 53.7% | [3] |

| Ca2+ Ionophore | Histamine | 10⁻⁴ | 39.9% | [3] |

| anti-IgE | CD107a Expression | 10⁻⁴ | 50.7% | [3] |

| Substance P | CD107a Expression | 10⁻⁴ | 48.0% | [3] |

| Ca2+ Ionophore | CD107a Expression | 10⁻⁴ | 26.7% | [3] |

Signaling Pathways in Mast Cell Degranulation and Loratadine's Intervention

Mast cell activation leading to histamine release is a complex process initiated by various stimuli, most notably the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This event triggers a cascade of intracellular signaling events. Loratadine has been shown to interfere with these pathways.

Experimental Protocols

The investigation of loratadine's effect on mast cell histamine release involves a series of well-defined experimental procedures. A generalized workflow is outlined below.

Detailed Methodologies

1. Isolation and Preparation of Human Basophils:

-

Leukocyte suspensions can be prepared from peripheral venous blood of healthy subjects by dextran sedimentation.[2]

-

For basophil-enriched suspensions, centrifugation on discontinuous Percoll gradients is a common method.[7]

2. Mast Cell Culture:

-

The human mast cell line HMC-1 is frequently used for in vitro studies.[8]

-

Primary mast cells, such as dispersed canine skin mast cells, can be obtained through enzymatic digestion of skin biopsies.[8]

3. Cell Stimulation:

-

IgE-dependent stimulation: Cells are sensitized with IgE and then challenged with anti-IgE antibodies (e.g., 1/5,000 dilution or 10 µg/ml) to cross-link FcεRI receptors.[2][8][9] Concanavalin A can also be used for this purpose.[8]

-

IgE-independent stimulation:

4. Histamine Release Assay:

-

Following stimulation (typically for 15-30 minutes at 37°C), the cell suspension is centrifuged to pellet the cells.

-

The histamine content in the supernatant is measured. A widely used method is automated fluorometry.[2][7][9] This technique often involves the condensation of histamine with o-phthalaldehyde (OPT) at a high pH, which forms a fluorescent product that can be quantified.[5]

-

Other methods include radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA).[7][10]

5. Data Analysis:

-

Histamine release is typically expressed as a percentage of the total cellular histamine content (determined by lysing an aliquot of the cells).

-

The inhibitory effect of loratadine is calculated relative to the histamine release in the absence of the drug.

-

IC50 values (the concentration of loratadine that causes 50% inhibition of histamine release) are determined from dose-response curves.[2][7]

Logical Relationship of Loratadine's Dual Action

The clinical benefit of loratadine in allergic disorders is a consequence of its ability to both block the action of released histamine and to prevent its release in the first place. This dual mechanism provides a more comprehensive approach to managing the allergic response.

References

- 1. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mastattack.org [mastattack.org]

- 5. Effects of loratadine on cytosolic Ca2+ levels and leukotriene release: novel mechanisms of action independent of the anti-histamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today [frontiersin.org]

- 7. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Genesis of a Non-Sedating Antihistamine: Initial Studies on Loratadine

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

First-generation antihistamines, while effective in mitigating allergic responses, are notoriously associated with significant central nervous system (CNS) side effects, primarily sedation. This unwanted effect stems from their ability to cross the blood-brain barrier (BBB) and antagonize histamine H1 receptors in the brain. The development of second-generation antihistamines marked a paradigm shift, aiming for peripheral H1 receptor selectivity without CNS impairment. Loratadine emerged as a prominent example of this new class. This technical guide provides an in-depth analysis of the foundational preclinical and clinical studies that established the non-sedating properties of loratadine. We will delve into the experimental protocols, present key quantitative data in a comparative format, and visualize the underlying physiological mechanisms and experimental workflows.

Introduction: The Sedation Problem with First-Generation Antihistamines

Histamine, a key mediator in allergic reactions, also functions as a neurotransmitter in the CNS, regulating wakefulness, attention, and cognitive functions. First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are lipophilic molecules that readily penetrate the BBB, leading to significant occupancy of cerebral H1 receptors.[1][2] This blockade of central H1 receptors is the primary cause of their sedative, cognitive, and psychomotor impairing effects. The development of loratadine was driven by the need for an H1 antagonist with high affinity for peripheral receptors but limited access to the CNS.

The Role of the Blood-Brain Barrier and P-glycoprotein

The non-sedating profile of loratadine is largely attributed to two key factors: its physicochemical properties that hinder passive diffusion across the BBB and its interaction with the active efflux transporter, P-glycoprotein (P-gp).[3][4]

2.1. Limited Passive Diffusion: Second-generation antihistamines, including loratadine, are generally less lipophilic and have different ionic charges compared to their predecessors, which reduces their ability to passively cross the lipid-rich BBB.[5]

2.2. P-glycoprotein Efflux: P-glycoprotein is an ATP-dependent efflux pump highly expressed on the luminal side of brain capillary endothelial cells.[3][6] It actively transports a wide range of xenobiotics, including loratadine, out of the brain and back into the bloodstream, thereby maintaining low CNS concentrations.[7][8]

Quantitative Data from Initial Studies

The following tables summarize key quantitative data from early studies on loratadine, comparing it with first-generation and other second-generation antihistamines.

Table 1: Brain Histamine H1 Receptor Occupancy (H1RO)

| Antihistamine | Dose | H1RO in Cerebral Cortex (%) | Study Population | Method | Reference |

| Loratadine | 10 mg | 11.7 ± 19.5 | Allergic Rhinitis Patients | [11C]-doxepin PET | [9] |

| Loratadine | 10 mg | 13.8 ± 7.00 | Healthy Volunteers | [11C]-doxepin PET | [10][11] |

| d-chlorpheniramine | 2 mg | 53.0 ± 33.2 | Allergic Rhinitis Patients | [11C]-doxepin PET | [9] |

| (+)-Chlorpheniramine | 2 mg | 76.8 ± 4.2 | Healthy Volunteers | [11C]-doxepin PET | [12] |

| Terfenadine | 60 mg | 17.2 ± 14.2 | Healthy Volunteers | [11C]-doxepin PET | [12] |

| Desloratadine | 5 mg | 6.47 ± 10.5 | Healthy Volunteers | [11C]-doxepin PET | [10][11] |

Table 2: Interaction with P-glycoprotein

| Compound | Parameter | Value | Cell Line | Method | Reference |

| Loratadine | IC50 | ~11 µM | MDR cells | Daunorubicin uptake inhibition | [7] |

| Loratadine | Km | ~3 µM | MDR cells | ATPase activity | [7] |

| Desloratadine | IC50 | ~43 µM | MDR cells | Daunorubicin uptake inhibition | [7] |

| Cyclosporin A | IC50 | ~1 µM | MDR cells | Daunorubicin uptake inhibition | [7] |

Table 3: Psychomotor and Cognitive Performance

| Study | Antihistamine | Dose | Key Findings | Test Battery | Reference |

| Saxena et al. (2020) | Loratadine | 10 mg | No significant sedation, but affected DSST. | PST, BVRT, SSS, FTT, DSST | [13][14] |

| Promethazine | 25 mg | Significant sedation and impairment in PST, BVRT, SSS. | PST, BVRT, SSS, FTT, DSST | [13][14] | |

| Cetirizine | 10 mg | No significant sedation, but affected DSST and FTT. | PST, BVRT, SSS, FTT, DSST | [13][14] |

Experimental Protocols

4.1. Positron Emission Tomography (PET) for H1 Receptor Occupancy:

-

Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine.

-

Protocol:

-

Healthy volunteers or patients with allergic rhinitis undergo a baseline PET scan using a radiolabeled ligand for the H1 receptor, typically [11C]-doxepin.[9][10][11]

-

A single oral dose of the antihistamine (e.g., loratadine 10 mg) or placebo is administered in a double-blind, crossover design.[9][10][11]

-

A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.

-

The binding potential ratio (BPR) of [11C]-doxepin in various brain regions (e.g., cerebral cortex) is calculated for both scans.

-

The H1 receptor occupancy (H1RO) is then calculated using the formula: H1RO (%) = [(BPR_baseline - BPR_post-drug) / BPR_baseline] x 100.[9]

-

4.2. In Vitro P-glycoprotein Interaction Assays:

-

Objective: To determine if a compound is a substrate or inhibitor of P-glycoprotein.

-

Protocols:

-

Daunorubicin Uptake Inhibition Assay:

-

MDR (multidrug-resistant) cells overexpressing human P-glycoprotein are incubated with the fluorescent P-gp substrate daunorubicin.[7]

-

The test compound (e.g., loratadine) is added at various concentrations.

-

The intracellular accumulation of daunorubicin is measured by flow cytometry or fluorescence microscopy.

-

A decrease in daunorubicin accumulation indicates that the test compound is competing for P-gp-mediated efflux. The IC50 value (the concentration of the test compound that inhibits 50% of P-gp activity) is determined.[7]

-

-

ATPase Activity Assay:

-

Membrane fractions containing P-glycoprotein are prepared from MDR cells.[7]

-

The test compound is added at various concentrations in the presence of ATP.

-

The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate.

-

An increase in ATPase activity above the basal level indicates that the compound is a P-gp substrate. The Km (Michaelis constant) and Vmax (maximum reaction velocity) are determined.[7]

-

-

Bidirectional Transport Assay:

-

Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are grown as a monolayer on a porous membrane.[15]

-

The test compound is added to either the apical (luminal) or basolateral (abluminal) side of the monolayer.

-

The concentration of the compound that has transported to the opposite side is measured over time.

-

The apparent permeability coefficient (Papp) is calculated for both directions (apical to basolateral and basolateral to apical).

-

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[15]

-

-

4.3. Psychomotor and Cognitive Function Tests:

-

Objective: To objectively and subjectively assess the sedative and performance-impairing effects of antihistamines.

-

Protocols: A battery of standardized tests is administered to healthy volunteers in a controlled, double-blind, placebo-controlled setting.[16][17][18]

-

Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.

-

Finger Tapping Test (FTT): Assesses fine motor speed.

-

Perceptual Speed Test (PST): Evaluates the ability to quickly and accurately compare visual information.

-

Benton Visual Retention Test (BVRT): Assesses visual memory and visual-motor skills.

-

Stanford Sleepiness Scale (SSS): A subjective rating scale where participants rate their level of sleepiness.

-

4.4. Electroencephalography (EEG) Studies:

-

Objective: To measure the effects of antihistamines on brain electrical activity.

-

Protocol:

-

EEG electrodes are placed on the scalp of healthy volunteers.

-

Baseline EEG recordings are taken.

-

Participants receive a single dose of the antihistamine or placebo.

-

EEG is recorded at various time points post-administration.

-

Changes in EEG frequency bands (e.g., alpha, beta, theta, delta) are analyzed to detect signs of sedation.[19][20]

-

Signaling Pathways and Experimental Workflows

5.1. Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein.[21][22] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various cellular responses, including those associated with allergic reactions.

Caption: Histamine H1 Receptor Signaling Pathway.

5.2. P-glycoprotein Efflux at the Blood-Brain Barrier